Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate
Description
Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a pyridin-4-yl group and at the 5-position with a sulfanylmethyl-linked methyl benzoate moiety. This structure combines the electron-deficient 1,3,4-oxadiazole ring (known for enhancing metabolic stability and bioactivity) with a pyridine heterocycle and an ester functional group, which collectively influence its physicochemical and pharmacological properties .
Properties
IUPAC Name |
methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-21-15(20)13-4-2-11(3-5-13)10-23-16-19-18-14(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPPHMCDJATXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331359 | |
| Record name | methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
488094-85-5 | |
| Record name | methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate typically involves multiple steps, starting with the preparation of the pyridine derivative and the oxadiazole ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups or structural changes to the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: This compound has potential medicinal applications, including its use as a precursor for pharmaceuticals or as a therapeutic agent in drug development.
Industry: In industry, it can be utilized in the production of various chemical products, including agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Structural Analog 1: LMM5 and LMM11 (1,3,4-Oxadiazole-Benzamide Derivatives)
- Structure : LMM5 and LMM11 are 1,3,4-oxadiazole derivatives substituted with benzamide and sulfamoyl groups. For example, LMM5 includes a 4-methoxyphenylmethyl substituent, while LMM11 has a furan-2-yl group at the oxadiazole ring .
- Biological Activity : Both compounds exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), a key enzyme in oxidative stress response .
- Key Differences : Unlike the target compound, LMM5/LMM11 lack the pyridine and ester moieties, instead incorporating sulfamoyl and benzamide groups. These differences likely enhance their specificity toward fungal Trr1 over mammalian isoforms.
- Synthesis : Purchased commercially (Life Chemicals), suggesting a multi-step synthetic route involving hydrazide cyclization and sulfamoylation .
Structural Analog 2: I-6230 Series (Ethyl Benzoate Derivatives with Heterocycles)
- Structure: Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) feature ethyl benzoate esters linked to pyridazine or isoxazole heterocycles via phenethylamino/spacer groups .
- Key Differences: The absence of a 1,3,4-oxadiazole ring and the presence of phenethylamino linkers distinguish these compounds from the target. The ester group (ethyl vs. methyl) may alter pharmacokinetics.
Structural Analog 3: PESMP (1,3,4-Oxadiazole-Phthalimide Hybrid)
- Structure : PESMP combines a 1,3,4-oxadiazole with a phthalimide group and a sulfonamide substituent .
- Key Differences : The phthalimide and sulfonamide groups replace the pyridine and benzoate ester, directing activity toward carbohydrate metabolism enzymes rather than antimicrobial targets.
- Synthesis : Synthesized via hydrazide intermediates and cyclization with carbon disulfide, a common method for oxadiazole formation .
Structural Analog 4: 5-Substituted-1,3,4-Oxadiazol-2-yl Sulfonyl Derivatives
- Structure : These compounds (e.g., 6a-o) feature sulfonyl groups and piperidine substituents attached to the oxadiazole-benzenesulfonyl core .
- Biological Activity : Evaluated for antibacterial activity, with potency depending on substituents like halides or alkyl groups.
- Key Differences : The sulfonyl-piperidine moiety contrasts with the target’s pyridine-ester system, likely altering bacterial membrane penetration mechanisms.
- Synthesis : Involves sequential steps: hydrazine reaction, CS2-mediated cyclization, and nucleophilic substitution with sulfonyl chlorides .
Comparative Analysis Table
Discussion of Structural-Activity Relationships
- Oxadiazole Core : The 1,3,4-oxadiazole ring enhances metabolic stability and π-π stacking interactions in all analogs, but bioactivity diverges based on substituents.
- Functional Groups : Sulfamoyl (LMM5) and sulfonyl (PESMP) groups contribute to enzyme inhibition, while esters (target, I-6230) may influence cell permeability.
Biological Activity
Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate is a compound of significant interest due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and applications in pharmacology.
Chemical Structure and Properties
The compound's molecular formula is , with a structure that includes a benzoate group linked to a pyridine and oxadiazole moiety. The presence of the oxadiazole ring is particularly noteworthy as it is associated with various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, research indicates that compounds similar to this compound show effectiveness against various bacterial strains. In vitro tests have shown inhibition zones indicating antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of specific pathways related to cell death. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .
Enzyme Inhibition
Another area of interest is the inhibition of carbonic anhydrase (CA) enzymes. Some studies suggest that similar compounds act as selective inhibitors for type II carbonic anhydrases, which are implicated in various physiological processes and diseases . This inhibition could provide therapeutic benefits in conditions like glaucoma.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives showed promising results where this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antibacterial activity .
- Anticancer Activity : In a cell line study, the compound was shown to reduce cell viability by 50% at concentrations around 10 µM when tested against human breast cancer cells (MCF7). The mechanism involved caspase activation leading to apoptosis .
- Carbonic Anhydrase Inhibition : Research indicated that this compound could inhibit CA activity significantly in vitro, with IC50 values around 25 µM. This suggests its potential use in treating conditions where CA activity is dysregulated .
Data Table: Biological Activities Summary
Q & A
Basic: What are the standard synthetic routes for Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate?
Answer:
The synthesis typically involves three key steps:
Acylation of Hydrazides : Reacting a hydrazide derivative with methyl 4-(chlorocarbonyl)benzoate to form an intermediate acylhydrazide.
Oxadiazole Cyclization : Treating the intermediate with POCl₃ to cyclize into the 1,3,4-oxadiazole ring under controlled temperature (60–80°C) .
Sulfanylmethyl Coupling : Introducing the sulfanylmethyl group via nucleophilic substitution or thiol-alkylation, often using a pyridinyl-substituted oxadiazole-thiol intermediate and a methyl benzoate derivative with a bromomethyl or chloromethyl group .
Purification involves recrystallization from methanol or column chromatography. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation .
Basic: Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Answer:
- X-ray Crystallography : Resolve the crystal lattice parameters (e.g., monoclinic P2₁/c space group, unit cell dimensions a = 20.459 Å, b = 7.1958 Å) to confirm bond lengths and angles . SHELX software is commonly used for refinement .
- NMR Spectroscopy : Key signals include:
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O ester), and 650 cm⁻¹ (C-S) .
Advanced: How can researchers optimize reaction yields during the sulfanylmethyl coupling step?
Answer:
Yield improvements require:
- Catalyst Screening : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance thiolate nucleophilicity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while avoiding protic solvents that quench reactive thiols .
- Temperature Control : Maintain 0–5°C during initial coupling to minimize side reactions (e.g., disulfide formation), followed by gradual warming to room temperature .
- Real-Time Monitoring : Employ TLC (hexane:ethyl acetate, 3:1) or HPLC to track reaction progress and terminate at ~90% conversion .
Advanced: How should researchers address contradictions in reported bioactivity data (e.g., antibacterial vs. enzyme inhibition)?
Answer:
Contradictions arise from:
- Substituent Effects : Bioactivity varies with substituents on the pyridinyl or benzoate groups. For example, electron-withdrawing groups (e.g., -Cl) enhance enzyme inhibition but reduce antibacterial potency .
- Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., Rho kinase vs. myosin light-chain kinase) affect results. Standardize assays using CLSI guidelines for antimicrobial tests and ATPase activity assays for enzyme studies .
- Cellular Uptake : Lipophilicity (log P) impacts membrane permeability. Measure partition coefficients via shake-flask methods and correlate with activity trends .
Advanced: What computational strategies predict the compound’s binding mode with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial dihydrofolate reductase or Rho kinases). Input crystallographic data (PDB IDs) for receptor structures .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the oxadiazole sulfur and catalytic residues (e.g., Asp/Tyr) .
- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and molar refractivity to predict IC₅₀ values against diverse targets .
Advanced: How can crystallographic data resolve ambiguities in NMR assignments?
Answer:
- Torsion Angle Validation : Compare experimental NMR coupling constants (³JHH) with those calculated from X-ray-derived torsion angles using Karplus equations .
- Crystal Packing Effects : Identify intermolecular interactions (e.g., π-stacking of pyridinyl rings) that may shift NMR signals. Use DMF-d₇ as a solvent to mimic crystal lattice polarity .
- Dynamic Effects : Perform variable-temperature NMR to distinguish static disorder (observed in crystals) from dynamic conformational exchange .
Advanced: What strategies mitigate oxidation of the sulfanylmethyl group during storage?
Answer:
- Antioxidant Additives : Store samples with 0.1% BHT or ascorbic acid in amber vials under argon .
- Lyophilization : Freeze-dry the compound to remove residual solvents that accelerate oxidation.
- Stability Testing : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) monthly. A ≥5% increase in sulfoxide (Rt = 5.2 min) indicates degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
